molecular formula C8H3BrF3NOS B3032030 2-Bromo-1-isothiocyanato-4-(trifluoromethoxy)benzene CAS No. 948294-38-0

2-Bromo-1-isothiocyanato-4-(trifluoromethoxy)benzene

Cat. No. B3032030
CAS RN: 948294-38-0
M. Wt: 298.08 g/mol
InChI Key: FREVEYHDZHNTGJ-UHFFFAOYSA-N
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Description

“2-Bromo-1-isothiocyanato-4-(trifluoromethoxy)benzene” is a chemical compound with the molecular formula C8H3BrF3NOS . It is a versatile material used in scientific research.


Molecular Structure Analysis

The molecular structure of “2-Bromo-1-isothiocyanato-4-(trifluoromethoxy)benzene” consists of 8 carbon atoms, 3 hydrogen atoms, 1 bromine atom, 3 fluorine atoms, 1 nitrogen atom, 1 oxygen atom, and 1 sulfur atom . The average mass is 298.080 Da and the monoisotopic mass is 296.907074 Da .


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm3, a boiling point of 285.4±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 50.3±3.0 kJ/mol and the flash point is 126.4±27.3 °C . The index of refraction is 1.548 and the molar refractivity is 54.9±0.5 cm3 . It has 1 H bond acceptor, 0 H bond donors, 2 freely rotating bonds, and 1 Rule of 5 violation .

Scientific Research Applications

properties

IUPAC Name

2-bromo-1-isothiocyanato-4-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3NOS/c9-6-3-5(14-8(10,11)12)1-2-7(6)13-4-15/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FREVEYHDZHNTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC(F)(F)F)Br)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650260
Record name 2-Bromo-1-isothiocyanato-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-isothiocyanato-4-(trifluoromethoxy)benzene

CAS RN

948294-38-0
Record name 2-Bromo-1-isothiocyanato-4-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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